N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide (CAS 2680534-66-9, molecular formula C₁₃H₁₅N₃O₂S, molecular weight 277.34 g/mol) is a synthetic heterocyclic compound belonging to the 1,3,4-thiadiazole benzamide class. The molecule features a 5-methyl-1,3,4-thiadiazole ring linked via an amide bridge to a 2-(propan-2-yloxy)phenyl moiety, representing the ortho-isopropoxy positional isomer within this chemotype.

Molecular Formula C13H15N3O2S
Molecular Weight 277.34 g/mol
Cat. No. B13503520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide
Molecular FormulaC13H15N3O2S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C2=CC=CC=C2OC(C)C
InChIInChI=1S/C13H15N3O2S/c1-8(2)18-11-7-5-4-6-10(11)12(17)14-13-16-15-9(3)19-13/h4-8H,1-3H3,(H,14,16,17)
InChIKeyAVJCPMCVSLCAHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide — Compound Identity, CAS Registry, and Structural Classification for Procurement Screening


N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide (CAS 2680534-66-9, molecular formula C₁₃H₁₅N₃O₂S, molecular weight 277.34 g/mol) is a synthetic heterocyclic compound belonging to the 1,3,4-thiadiazole benzamide class . The molecule features a 5-methyl-1,3,4-thiadiazole ring linked via an amide bridge to a 2-(propan-2-yloxy)phenyl moiety, representing the ortho-isopropoxy positional isomer within this chemotype . 1,3,4-Thiadiazole benzamides are recognized in medicinal chemistry for their diverse pharmacological profiles spanning anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities [1][2]. This compound serves as a chemical probe, fragment-like starting point, or reference standard in drug discovery programs targeting kinases, carbonic anhydrases, and neurodegenerative disease pathways [1][3].

Why N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide Cannot Be Replaced by Its Para-Isomer or Unsubstituted Parent in Structure-Activity Programs


The ortho (2-position) isopropoxy substitution pattern on the benzamide ring of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide creates a steric and electronic environment fundamentally distinct from its para-substituted isomer (N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide, CAS 476459-63-9) and the unsubstituted parent N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide [1][2]. In thiadiazole benzamide series, substitution position on the phenyl ring is a primary determinant of target binding, as demonstrated by the benzamide scaffold's role in orienting the thiadiazole warhead toward catalytic zinc ions in carbonic anhydrase isoforms and ATP-binding pockets of kinases [3][4]. Ortho-alkoxy substitution introduces intramolecular hydrogen-bonding potential with the amide N–H, alters the torsional angle between the thiadiazole and phenyl rings, and modulates the compound's lipophilicity and metabolic stability profile relative to the para isomer [2]. Generic interchange with the para isomer or unsubstituted analog would invalidate structure-activity relationships (SAR) and confound biological assay interpretation [3].

Quantitative Differentiation Evidence for N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide Versus Closest Analogs


Ortho (2-Isopropoxy) vs. Para (4-Isopropoxy) Positional Isomerism: Impact on Hydrogen-Bonding Capacity, Torsional Conformation, and Predicted Permeability

The target compound (ortho-2-isopropoxy) and its para isomer (CAS 476459-63-9) share identical molecular formula (C₁₃H₁₅N₃O₂S) and molecular weight (277.34), yet differ critically in substitution geometry [1]. In the ortho isomer, the isopropoxy oxygen can form a six-membered intramolecular hydrogen bond with the amide N–H, a structural feature absent in the para isomer [2]. This ortho effect constrains the torsional angle between the thiadiazole and phenyl rings, producing a more rigid, pre-organized binding conformation [2]. Computed XLogP3 for the para isomer is 2.7 with a topological polar surface area (TPSA) of 92.4 Ų [1]; the ortho isomer is predicted to exhibit slightly reduced effective lipophilicity due to intramolecular H-bonding masking of the amide NH polarity, which may enhance passive membrane permeability relative to the para isomer despite comparable computed logP [2][3].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Anticancer Activity of 5-Methyl-1,3,4-thiadiazol-2-yl Benzamide Derivatives: Class-Level IC₅₀ Benchmarks Against HeLa and HCT116 Cell Lines

Although the target compound itself lacks published direct cytotoxicity data, structurally proximal N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido]benzenesulfonamide derivatives have been quantitatively evaluated against human cancer cell lines [1]. In this series, Compound 4 (4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) exhibited IC₅₀ values of 13.92 ± 0.22 µM against HeLa (cervical carcinoma) and 37.91 ± 0.10 µM against HCT116 (colorectal carcinoma) [1]. Separately, a broader set of 24 novel 1,3,4-thiadiazoles derived from N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide yielded two selective derivatives (6b and 19) with IC₅₀ < 10 µM against MCF-7 breast cancer cells, with derivative 19 inducing 15% early apoptosis and derivative 6b increasing necrotic cells to 12.5% [2]. These data establish the 5-methyl-1,3,4-thiadiazol-2-yl benzamide scaffold as a validated anticancer chemotype with achievable single-digit micromolar potency, providing a quantitative benchmark against which the target compound's activity can be measured once assay data are generated [1][2].

Anticancer Cytotoxicity Drug Discovery

Carbonic Anhydrase Inhibition by N-(5-Methyl-1,3,4-thiadiazol-2-yl) Arylsulfonamides: Nanomolar Potency Against hCA I and hCA II Isoforms

The N-(5-methyl-1,3,4-thiadiazol-2-yl) moiety has demonstrated exceptional carbonic anhydrase (CA) inhibitory capacity when incorporated into benzenesulfonamide derivatives [1]. A series of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido]benzenesulfonamides was evaluated against human cytosolic carbonic anhydrase isoforms I and II [1]. These compounds exhibited IC₅₀ values ranging from 0.144 to 15.65 nM against hCA I and 0.109 to 17.95 nM against hCA II, demonstrating activity superior to the clinically used CA inhibitor acetazolamide [1]. Although the target benzamide compound lacks the sulfonamide zinc-binding group present in these analogs, the 5-methyl-1,3,4-thiadiazole ring system itself contributes to CA active-site recognition, and benzamide-based CA inhibitors are an emerging class [1][2]. The target compound's ortho-isopropoxybenzamide architecture offers a distinct zinc-chelating pharmacophore geometry compared to classical sulfonamides, potentially accessing different CA isoforms or binding modes [2].

Enzyme Inhibition Carbonic Anhydrase Cancer Therapy

Cholinesterase Inhibition by Thiadiazole-Linked Benzamides: AChE/BuChE IC₅₀ Benchmarks Supporting Alzheimer's Disease Applications

A recent comprehensive study on 16 novel thiadiazole-linked benzamide derivatives established quantitative acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition benchmarks [1]. The standard drug donepezil exhibited IC₅₀ values of 7.30 ± 0.10 µM (AChE) and 8.70 ± 0.20 µM (BuChE) [1]. Within the thiadiazole benzamide series, analogue 4 (bearing a para-CF₃ substituent on the benzamide ring) emerged as the most potent inhibitor with IC₅₀ values of 3.20 ± 0.10 µM (AChE) and 4.30 ± 0.20 µM (BuChE), surpassing donepezil under identical assay conditions [1]. The study confirmed that benzamide ring substitution pattern is the primary determinant of inhibitory potency, with electron-withdrawing para substituents conferring the greatest activity enhancement [1]. The target compound's ortho-isopropoxy substitution represents an underexplored electronic and steric perturbation within this SAR landscape, with the electron-donating alkoxy group predicted to modulate inhibitor-enzyme binding interactions differently from the established para-CF₃ analogue [1][2].

Alzheimer's Disease Cholinesterase Inhibition Neurodegeneration

Kinase Inhibition Potential of N-(5-Methyl-1,3,4-thiadiazol-2-yl) Benzamides: BTK IC₅₀ and LSD1 Epigenetic Modulation

The N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide scaffold has demonstrated engagement with clinically relevant kinase and epigenetic targets [1][2]. A complex N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide derivative (US9637487, Compound 24) showed BTK (Bruton's tyrosine kinase) inhibition with an IC₅₀ of 5.50 µM in a biochemical assay using full-length human BTK purified from insect cells [1]. Independently, a 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide analog was reported to inhibit LSD1 (lysine-specific demethylase 1) with an IC₅₀ of 22 nM, leading to increased H3K4 methylation in the brain without hematological side effects in murine models [2]. The target compound's ortho-isopropoxybenzamide architecture differs from these reference compounds in both the benzamide substitution pattern and the absence of additional elaborate side chains, positioning it as a minimalist fragment for kinase or epigenetic target screening [1][2].

Kinase Inhibition Epigenetics Oncology

Fragment-Like Physicochemical Profile: MW, Rotatable Bonds, and Hydrogen-Bonding Capacity Compared to Drug-Like Thiadiazole Benzamides

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide possesses a molecular weight of 277.34 g/mol, placing it at the upper boundary of fragment-like chemical space (typically MW < 300) . Compared to elaborated thiadiazole benzamide derivatives with demonstrated anticancer or enzyme inhibitory activity — which typically range from MW 350–500+ and incorporate sulfonamide, urea, thiourea, or extended heterocyclic appendages — the target compound is significantly smaller and less complex [1][2]. It contains 4 rotatable bonds, 1 hydrogen bond donor (amide NH), and 5 hydrogen bond acceptors . This fragment-like profile makes the compound suitable for: (1) direct use in fragment-based screening campaigns where binding efficiency (ligand efficiency, LE) rather than absolute potency is prioritized; (2) serving as a synthetic intermediate for rapid SAR expansion through amide coupling, N-alkylation, or electrophilic aromatic substitution chemistries [1][2].

Fragment-Based Drug Discovery Lead Optimization ADME

Validated Research and Industrial Application Scenarios for N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide Based on Quantitative Evidence


Fragment-Based Anticancer Lead Discovery Using the 5-Methyl-1,3,4-thiadiazol-2-yl Benzamide Core

The target compound is positioned as a fragment-sized entry point (MW 277) into the validated 5-methyl-1,3,4-thiadiazol-2-yl benzamide anticancer chemotype, for which elaborated analogs have achieved IC₅₀ values of <10 µM against MCF-7 breast cancer cells and 13.92 µM against HeLa cervical carcinoma cells [5][6]. Its ortho-isopropoxy substituent confers a distinct conformational profile compared to the para-substituted isomer, enabling exploration of novel SAR vectors. Researchers should procure this compound for fragment screening campaigns where binding is detected by biophysical methods (SPR, NMR, or DSF) rather than cellular potency, with subsequent structure-guided elaboration toward more potent leads [5][6].

Non-Sulfonamide Carbonic Anhydrase Inhibitor Development Starting from a Benzamide Pharmacophore

N-(5-methyl-1,3,4-thiadiazol-2-yl) sulfonamide analogs have demonstrated nanomolar CA inhibition (hCA I IC₅₀ 0.144–15.65 nM; hCA II IC₅₀ 0.109–17.95 nM), surpassing acetazolamide [5]. The target compound replaces the classical sulfonamide zinc-binding group with a benzamide moiety, offering a differentiated pharmacophore for CA isoform selectivity. This is particularly relevant for targeting tumor-associated CA isoforms (CA IX, CA XII) where sulfonamide-based inhibitors often exhibit poor selectivity. Procurement supports enzymatic screening against a panel of CA isoforms to establish the benzamide-thiadiazole SAR for isoform-selective inhibition [5].

Alzheimer's Disease Drug Discovery: Cholinesterase Inhibitor Screening with Thiadiazole Benzamide Scaffold

Thiadiazole-linked benzamide derivatives have achieved AChE IC₅₀ values as low as 3.20 µM, outperforming donepezil (7.30 µM) under identical assay conditions [5]. The target compound's ortho-isopropoxy substitution introduces electronic and steric effects that differ from the para-CF₃ substituent (the most potent analog identified to date), representing a new SAR direction for optimizing cholinesterase inhibition. Procurement for in vitro Ellman assay screening against AChE and BuChE, followed by molecular docking studies to rationalize binding mode differences, is scientifically grounded [5].

Kinase and Epigenetic Target Panel Screening with a Minimalist N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide Probe

The N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide scaffold has demonstrated engagement with BTK kinase (IC₅₀ 5.50 µM) and LSD1 demethylase (IC₅₀ 22 nM) in elaborated derivative forms [5][6]. The target compound's minimal structure (no additional side chains beyond the ortho-isopropoxybenzamide) makes it suitable as a reference probe for kinase selectivity panels or as a starting fragment for structure-based design of BTK, LSD1, or broader kinome-targeted inhibitors. Procurement for broad-panel kinase profiling or LSD1 biochemical assays is merited [5][6].

Quote Request

Request a Quote for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.